molecular formula C10H20ClNO B1584290 2-Chloro-n,n-diisobutylacetamide CAS No. 5326-82-9

2-Chloro-n,n-diisobutylacetamide

Cat. No.: B1584290
CAS No.: 5326-82-9
M. Wt: 205.72 g/mol
InChI Key: ARVSNCMWOCPYNR-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diisobutylacetamide is an organic compound with the molecular formula C10H20ClNO. It is a chlorinated derivative of N,N-diisobutylacetamide, which is used in various scientific and industrial applications. This compound is known for its versatility and reactivity, making it a valuable substance in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diisobutylacetamide typically involves the chlorination of N,N-diisobutylacetamide. This reaction can be carried out using various chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar chlorination techniques. Large reactors equipped with efficient cooling systems are used to maintain the reaction temperature and to handle the exothermic nature of the chlorination process. The product is then purified through distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-diisobutylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atom, which makes the compound highly reactive.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-N,N-diisobutylacetamide is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-Chloro-N,N-diisobutylacetamide exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are determined by the specific biological or chemical processes being studied.

Comparison with Similar Compounds

2-Chloro-N,N-diisobutylacetamide is similar to other chlorinated acetamide derivatives, such as 2-Chloro-N-methylacetamide and 2-Chloro-N-ethylacetamide. its unique structure and reactivity profile set it apart from these compounds. The presence of the diisobutyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important substance in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Understanding its preparation methods, chemical reactions, and applications is essential for its effective use in various fields.

Properties

IUPAC Name

2-chloro-N,N-bis(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVSNCMWOCPYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277770
Record name 2-chloro-n,n-diisobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-82-9
Record name 5326-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n,n-diisobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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